2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4499818
CAS Number:
Molecular Formula: C16H11BrN8
Molecular Weight: 395.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anticancer Activity: Compounds like 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have shown potential as anticancer agents by inhibiting epidermal growth factor receptor (EGFR) activation. [, ]
  • Adenosine Receptor Antagonists: Several derivatives within this class have demonstrated potent and selective antagonism against adenosine receptors, particularly the A2A subtype, which are involved in various physiological processes. [, , , , , , , , , , ] This property makes them valuable tools for studying neurological disorders like Parkinson's disease and exploring new therapeutic avenues.
  • Pesticide Lead Compounds: The diverse structural features and biological activities of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives make them promising candidates for developing new pesticides. []

7-(4-Bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 3)

  • Compound Description: This compound was synthesized and evaluated for its anticancer activity. Its crystal structure was determined by single crystal X-ray analysis. []
  • Relevance: This compound shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with the target compound, 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. They differ in the substituents at the 7 and 9 positions. While the target compound has a 2-(5-(3-bromophenyl)-1H-pyrazol-3-yl) group at the 2-position and a methyl group at the 7-position, Compound 3 possesses a 4-bromophenyl group at the 7-position and a pyridin-4-yl group at the 9-position. []

2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine (SCH-442416)

  • Compound Description: SCH-442416 is a preferential presynaptic adenosine A2A receptor antagonist. It was tested in squirrel monkeys for its effect on the self-administration of Δ9-tetrahydrocannabinol (THC). SCH-442416 produced a rightward shift in THC self-administration dose-response curves, suggesting an antagonistic effect on THC's reinforcing properties. []
  • Relevance: SCH-442416 and the target compound, 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, belong to the same pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class of compounds. While they share a core structure, variations in the substituents at the 2- and 7-positions contribute to their distinct pharmacological profiles. []

Diethyl[(5-amino-4-cyano-3-methylsulfanyl-pyrazol-1-yl)-benzyl]phosphonate (Compound 3)

  • Compound Description: This compound is a key intermediate in the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives designed as potential antagonists for the A2A adenosine receptor or pesticide lead compounds. []
  • Relevance: While not possessing the complete pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine scaffold, Compound 3 represents a crucial precursor in synthesizing this class of compounds, which includes the target compound, 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. It highlights the synthetic pathways and structural modifications employed to generate diverse analogs within this family. []

5-Amino-7(phenylethyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)

  • Compound Description: SCH 58261 is a selective adenosine A2A receptor antagonist frequently employed in pharmacological studies. Research indicates that SCH 58261 can block the inhibitory effect of brain-derived neurotrophic factor (BDNF) on α7 nicotinic acetylcholine receptor responses in hippocampal interneurons. [] It is also known to prevent the adenosine A2A receptor-mediated increase in N-methyl-D-aspartate receptor (NMDAR) function in the hippocampus. []
  • Relevance: Both SCH 58261 and the target compound, 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, share the core pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine structure. Despite sharing the core structure, the distinct substituents at various positions contribute to their unique pharmacological properties. [, ]

5-N-(4-Methoxyphenyl-carbamoyl)amino-8-propyl-2(2-furyl)-pyrazolo-[4,3e]-1,2,4-triazolo[1,5-c]pyrimidine ([3H]MRE 3008F20)

  • Compound Description: This compound serves as an antagonist radioligand for the A3 adenosine receptor and has been used to study the expression and upregulation of A3 receptors in human lymphocytes upon activation. []
  • Relevance: [3H]MRE 3008F20 and the target compound, 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, belong to the same pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine family. This emphasizes the structural motifs within this class that contribute to their interaction with adenosine receptors, despite differences in their specific substituents and subsequent subtype selectivity. []

5-[[(4-Pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

  • Compound Description: This compound is a selective adenosine A3 receptor antagonist shown to delay the irreversible synaptic failure caused by oxygen and glucose deprivation in the rat CA1 hippocampus in vitro. []
  • Relevance: This compound and the target compound, 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, are both members of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class and share a significant degree of structural similarity. This underscores the potential of subtle modifications within this scaffold to affect adenosine receptor subtype selectivity and therapeutic application. []

(E)-1,3-Diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

  • Compound Description: KW-6002 is a preferential postsynaptic adenosine A2A receptor antagonist. In studies with squirrel monkeys, KW-6002 shifted the THC self-administration dose-response curves to the left, indicating a potentiation of THC's reinforcing effects. [] In a separate study involving mice, KW-6002 was found to inhibit the development of l-3,4-dihydroxyphenylalanine (l-DOPA)-induced dyskinesia, a common complication in Parkinson's disease treatment. []
  • Relevance: While KW-6002 doesn't share the exact pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core structure as the target compound, 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it's included due to its documented activity as an adenosine A2A receptor antagonist. This suggests that both compounds, though structurally diverse, might share a similar binding site on the A2A receptor or influence a common signaling pathway. [, ]

Properties

Product Name

2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C16H11BrN8

Molecular Weight

395.22 g/mol

InChI

InChI=1S/C16H11BrN8/c1-24-15-11(7-19-24)16-20-14(23-25(16)8-18-15)13-6-12(21-22-13)9-3-2-4-10(17)5-9/h2-8H,1H3,(H,21,22)

InChI Key

OSMGZIYHZXAGJR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC(=NN4)C5=CC(=CC=C5)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.